molecular formula C18H19NO4 B5424219 3-[(3,4-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one

3-[(3,4-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one

Cat. No. B5424219
M. Wt: 313.3 g/mol
InChI Key: UZUSDBCNTDXOAC-KTKRTIGZSA-N
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Description

The compound “3-[(3,4-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the preparation of potential bioactive compounds with moderate yield, due to the retro-Michael reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .

Mechanism of Action

The mechanism of action of similar compounds often involves their ability to bind “privileged structures” through hydrogen-bonding . Triazole derivatives, for example, produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .

Future Directions

The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones . This methodology could be applied to the synthesis of similar compounds in the future.

properties

IUPAC Name

(Z)-3-(3,4-dimethoxyanilino)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-15-6-4-5-13(11-15)16(20)9-10-19-14-7-8-17(22-2)18(12-14)23-3/h4-12,19H,1-3H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUSDBCNTDXOAC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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